

Introduction: Beyond the Minty Bite of Menthol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No.: B036289

[Get Quote](#)

For centuries, the sensation of "cool" in consumer products was almost exclusively the domain of menthol, a natural compound derived from mint plants.^{[1][2]} While highly effective, menthol's utility is intrinsically linked to its strong minty aroma and flavor profile, which can be undesirable or overpowering in many formulations.^[3] Furthermore, at higher concentrations, menthol can cause irritation, bitterness, and a burning sensation.^{[3][4]} This created a clear need in the flavor and fragrance industry for novel compounds that could deliver a purely physiological cooling effect without these associated sensory drawbacks.

This demand spurred a significant wave of research, most notably in the 1970s at Wilkinson Sword Ltd., a company then seeking to improve its shaving and toiletry products.^{[4][5]} This research program led to the development of a series of synthetic cooling agents, designated by the initials "WS". Among these, WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) has emerged as a cornerstone of modern cooling technology, offering a clean, prolonged cooling sensation with remarkable versatility.^{[5][6][7]} This guide provides a comprehensive technical overview of WS-23, from its discovery and history to its mechanism of action, applications, and safety profile.

Part 1: The Genesis of Synthetic Coolants: The Wilkinson Sword Legacy

The story of WS-23 begins in the early 1970s within the research and development laboratories of Wilkinson Sword.^{[4][5]} The primary objective was to create cooling agents that were less volatile and lacked the characteristic odor of menthol, thereby reducing the eye and mucous

membrane irritation associated with menthol-containing after-shave lotions and shaving creams.[4][7]

Led by researchers Hugh Watson and David Rowsell, the team employed a structure-activity relationship (SAR) approach, a methodology that was gaining prominence in drug design.[4] This involved synthesizing and evaluating approximately 1200 compounds to understand the relationship between their chemical structures and their cooling activity.[5] The initial focus was on derivatives of p-menthane, the carbon skeleton of menthol, which led to the successful commercialization of compounds like WS-3.[4]

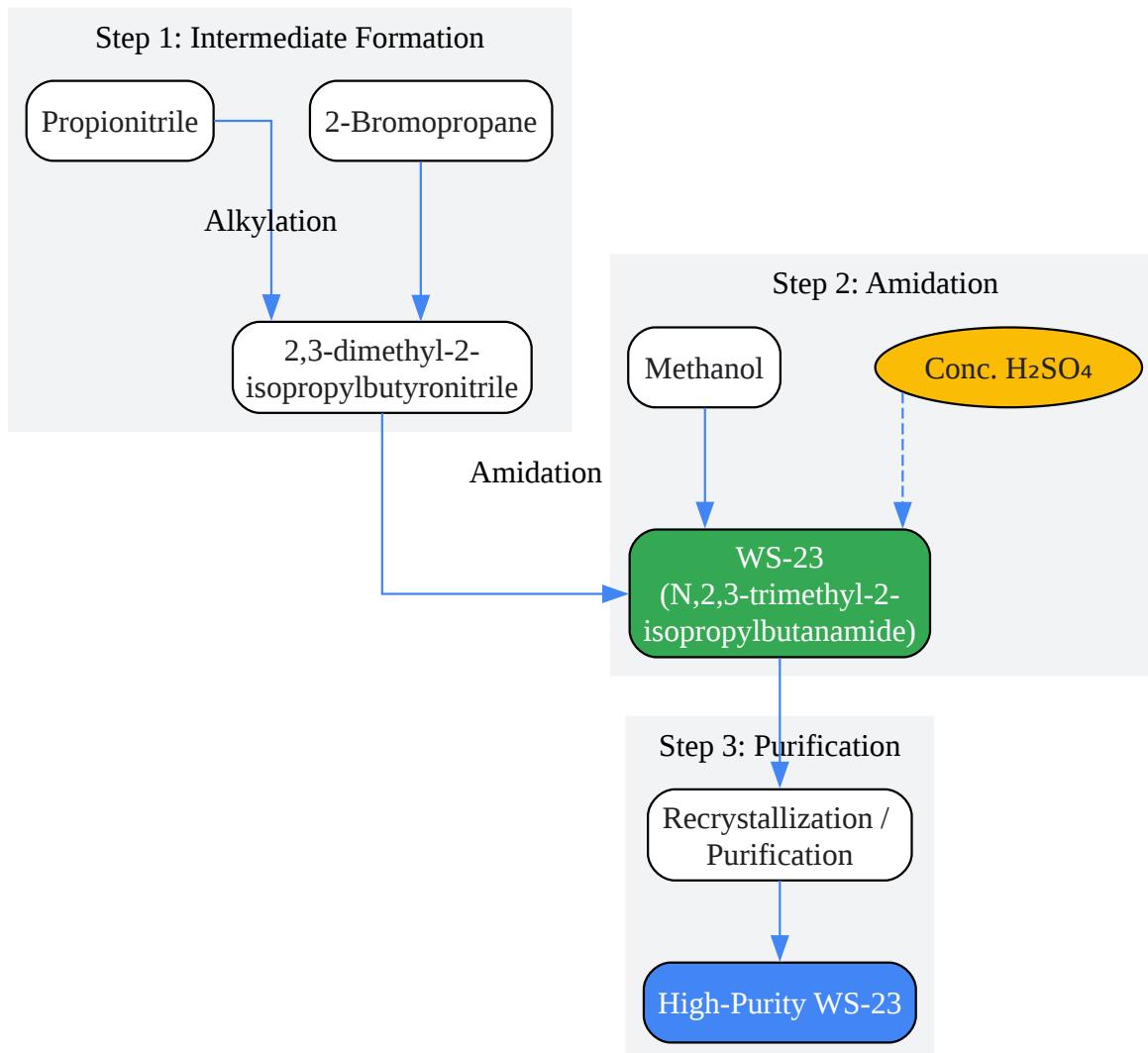
However, the team also explored acyclic (non-ring) structures. By analyzing the essential structural elements of menthol, they hypothesized that acyclic carboxamides could also interact with the body's "cold receptors." [4] This line of inquiry proved fruitful, leading to the discovery of WS-23, an acyclic carboxamide that demonstrated potent cooling properties.[4][8] The first patents for these acyclic carboxamides were filed by Wilkinson Sword in the mid-1970s, marking a significant milestone in sensory science.[8][9]

Part 2: Chemical Profile and Synthesis

WS-23 is a white crystalline solid at room temperature, characterized by its chemical and physical properties that make it highly effective and versatile in various applications.[10][11]

Chemical Identity:

- IUPAC Name: N,2,3-trimethyl-2-isopropylbutanamide[12]
- CAS Number: 51115-67-4[13]
- FEMA Number: 3804[14][15]
- Molecular Formula: C₁₀H₂₁NO[13][16]
- Molar Mass: 171.28 g/mol [15]


Physical Properties:

- Appearance: White crystalline powder.[10][15]

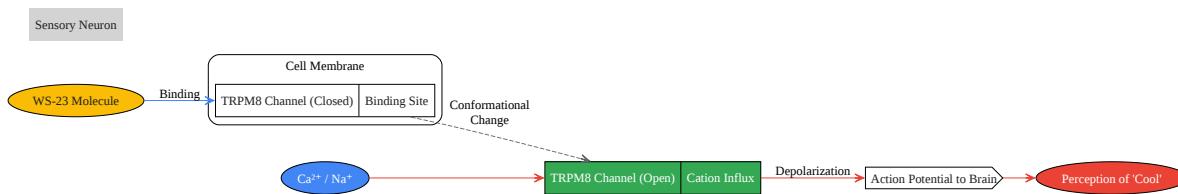
- Odor/Taste: Virtually no odor or taste.[3][14]
- Melting Point: 62-64 °C[15]
- Solubility: Sparingly soluble in water, but readily soluble in alcohols (like ethanol) and fats/oils. It is often pre-dissolved in solvents like propylene glycol to facilitate its incorporation into water-based formulations.[6][14]
- Thermal Stability: Highly stable at high temperatures (up to 200°C) without degradation or loss of cooling effect.[3][15]

General Synthesis Pathway

The synthesis of WS-23 can be achieved through several methods, with many commercial processes being proprietary. A common approach involves a Ritter-type reaction.[17][18] This chemical reaction transforms a nitrile into an N-alkyl amide using a strong acid and an alkylating agent. One patented method describes the synthesis starting from 2,2-isopropylpropionitrile, which undergoes reaction with an alcohol (like methanol) and an acid gas to form an ester intermediate. This intermediate is then reacted with an amine (methylamine) in the presence of a basic catalyst to yield the final WS-23 product.[19] Another described method involves the alkylation of propionitrile with 2-bromopropane to generate an intermediate, which is then amidated with methanol in the presence of concentrated sulfuric acid.[11]

[Click to download full resolution via product page](#)

General Synthesis Workflow for WS-23.


Part 3: Mechanism of Action: The TRPM8 Receptor

The cooling sensation produced by WS-23 and other agents like menthol is not due to an actual change in temperature. Instead, it is a physiological illusion triggered by the activation of

a specific sensory receptor. This receptor is the Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel.[6][20][21]

TRPM8 is primarily expressed in a subset of sensory neurons and is naturally activated by cold temperatures (generally below $\sim 26^{\circ}\text{C}$).[21] When activated, the TRPM8 channel opens, allowing an influx of cations (primarily Ca^{2+} and Na^{+}) into the neuron.[20] This influx depolarizes the cell, generating an action potential that travels to the brain, which interprets this signal as a sensation of cold.

WS-23 functions as a potent agonist of the TRPM8 channel.[6][12][20] It binds to the channel, causing it to open in the same way that cold temperatures do.[6] This chemical activation tricks the brain into perceiving a cooling effect, providing the characteristic sensation of freshness and cold without any thermal change.[6] The interaction is a key example of chemesthesia, where chemical compounds activate receptors associated with other physical sensations.

[Click to download full resolution via product page](#)

WS-23 Activation of the TRPM8 Receptor.

Part 4: Sensory Profile and Comparative Analysis

The primary advantage of WS-23 lies in its unique sensory profile, which distinguishes it from menthol and even other synthetic coolants.

- Flavor Neutrality: Its most significant attribute is the lack of any discernible taste or smell.[2] [14] This allows it to be incorporated into a wide variety of flavor systems—from fruit to savory—without interference.[3]
- Cooling Character: The cooling sensation is described as clean, smooth, and well-rounded. [3][6] It provides an initial, impactful cooling that is less sharp than menthol and is generally free of the harsh, burning, or numbing side effects that can occur with other agents.[3][14]
- Location and Duration: Sensory evaluations indicate that the cooling effect of WS-23 is primarily felt on the front and roof of the mouth and the back of the tongue.[2][14] The sensation is long-lasting, typically persisting for 15-30 minutes.[10][15]

Comparative Data of Common Cooling Agents

Feature	WS-23	Menthol	WS-3	WS-5
Chemical Type	Acyclic Carboxamide	Terpenoid Alcohol	p-Mentane Carboxamide	p-Mentane Carboxamide Ester
Flavor/Odor Profile	Neutral; no flavor or odor ^[2]	Strong, characteristic minty flavor and aroma ^[1]	Slight minty note, less than menthol	Very faint, almost neutral
Cooling Sensation	Smooth, clean, impactful cooling ^[6]	Sharp, "airy," vaporous cooling ^[8]	Strong, initial cooling	Strongest initial cooling, long duration
Sensation Location	Front of mouth, roof of mouth, back of tongue ^[2] ^[14]	Nasal passages, throat, whole mouth	Front of mouth, throat	Back of mouth, throat
Off-Notes	None	Bitterness, irritation, burning at high concentrations ^[3] ^[14]	Potential for slight bitterness	Can have a delayed onset
Relative Strength	Strong (approx. 0.75x menthol) ^[14]	Standard (1x)	Stronger than menthol (approx. 1.5x)	Strongest (approx. 2.5x menthol)

Experimental Protocol: Sensory Evaluation of Cooling Intensity

This protocol outlines a standardized method for assessing the cooling intensity of WS-23 in a liquid medium using a trained sensory panel.

1. Objective: To quantify the cooling intensity and duration of a 0.5% WS-23 solution in propylene glycol and water over a 20-minute period.

2. Materials & Equipment:

- WS-23 powder ($\geq 99\%$ purity)
- Propylene Glycol (PG), food grade
- Deionized water
- Control solution (PG and water vehicle only)
- Sample cups, coded with random 3-digit numbers
- Digital scale (0.001g accuracy)
- Graduated cylinders and beakers
- Stopwatches for each panelist
- Unsalted crackers and room temperature water (for palate cleansing)
- Computerized data collection system with a time-intensity scale (e.g., a 15-point line scale from "No Sensation" to "Extremely Strong Cooling")

3. Panelist Selection & Training:

- Select 10-12 panelists screened for good health and no oral sensitivities.
- Conduct training sessions where panelists familiarize themselves with different cooling agents (menthol, WS-3, WS-23) at various concentrations to anchor their perception of the intensity scale.

4. Sample Preparation:

- Prepare a 10% stock solution of WS-23 in Propylene Glycol by slowly adding WS-23 to PG while stirring until fully dissolved.
- Prepare the final test sample by diluting the stock solution with deionized water to achieve a final concentration of 0.5% WS-23. Ensure the final PG concentration is consistent across all

samples, including the control.

- Prepare a control sample containing the same concentration of PG in water without WS-23.
- Portion 10 mL of the test solution and control solution into coded cups.

5. Evaluation Procedure:

- Panelists cleanse their palate with water and an unsalted cracker.
- Instruct panelists to take the entire 10 mL sample into their mouth, swish for 30 seconds, and then expectorate.
- Immediately upon expectorating, panelists start their stopwatch and begin rating the perceived cooling intensity on the time-intensity scale.
- Ratings are recorded every 30 seconds for the first 5 minutes, then every minute for the next 15 minutes (total evaluation time: 20 minutes).
- A mandatory 15-minute break is enforced between samples, during which panelists must cleanse their palates thoroughly.
- The presentation order of the control and test samples is randomized for each panelist to avoid order effects.

6. Data Analysis:

- For each panelist and sample, plot cooling intensity versus time.
- Calculate the average intensity at each time point across all panelists.
- Determine key parameters from the time-intensity curve:
 - I-max: The maximum perceived intensity.
 - T-max: The time at which I-max occurs.
 - Duration: The total time until the cooling sensation returns to baseline.

- Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in cooling intensity between the WS-23 sample and the control at various time points.

Part 5: Applications and Formulation

The unique properties of WS-23 have led to its widespread adoption across numerous industries.[13][17]

- Food and Beverage: Used in chewing gum, candies, carbonated drinks, and ice creams to provide a refreshing sensation without a minty taste.[6][13] Its high heat stability makes it ideal for baked goods and other products requiring high-temperature processing.[3][15]
- Personal Care and Cosmetics: Incorporated into toothpaste, mouthwash, lip balms, shampoos, and skin creams for a clean, cooling feel.[6][13][14]
- Pharmaceuticals: Used in topical analgesics, throat lozenges, and cough syrups to improve palatability and provide a soothing, cooling effect.[6][13]
- Vaping and E-Liquids: Extremely popular in e-liquids to create an "ice" or "koolada" effect that provides a cooling throat hit without altering the primary flavor.[13][22]

Formulation Guidelines:

- Dosage: The typical concentration of WS-23 ranges from 0.2% to 1.0%, depending on the desired intensity and product matrix.[6] In some applications like chewing gum, levels can be higher, while in beverages, they are often lower.[14][15]
- Solubilization: Due to its low water solubility, WS-23 is typically pre-dissolved in a solvent such as propylene glycol, ethanol, or a flavor oil before being added to the final product to ensure uniform distribution.[6][14]

Part 6: Safety and Regulatory Profile

WS-23 has undergone safety assessments by major regulatory bodies and is considered safe for its intended uses in food and cosmetics.

- Regulatory Status:

- FDA: Granted Generally Recognized as Safe (GRAS) status for use in specific food applications in the United States.[23][24]
- EFSA: Included in the European Union's list of approved flavoring substances.[24]
- Toxicology: Acute oral toxicity studies have shown WS-23 to have a low toxicity profile, and it is reported to be rapidly metabolized and eliminated from the body.[24] Genotoxicity assessments (e.g., Ames test) have found it to be non-mutagenic.[25]
- Dermal Safety: In topical applications, it is considered to have a low potential for skin irritation or sensitization when used at recommended concentrations.[23]
- Inhalation Safety: The increasing use of WS-23 in e-cigarettes has prompted research into its inhalation toxicity. Some studies have shown that high concentrations of WS-23 can impair cytoskeletal function and cell motility in human bronchial epithelial cells.[26][27] Other research in animal models at tested dose levels did not find significant toxic effects from inhalation.[28] This remains an active area of research, and caution is advised regarding the inhalation of high concentrations of WS-23.[23]

Conclusion

From its origins in the pursuit of a better shave to its current status as a ubiquitous cooling agent, WS-23 represents a triumph of targeted chemical design. By successfully decoupling the sensation of "cool" from the flavor of "mint," researchers at Wilkinson Sword opened up a new world of sensory possibilities. Its flavor neutrality, stability, and clean, long-lasting cooling effect have made it an invaluable tool for scientists and product developers across a wide range of industries. As research continues to refine our understanding of its properties and interactions, WS-23 is poised to remain a key ingredient in the future of sensory innovation.

References

- What is WS-23 Cooling Agent? (2025, January 10). cnherbflavor.com.
- Is WS-23 safe? (2025, April 29). Rebecca Bio.
- Is The WS 23 Cooling Agent Safe? Rebecca.
- WS 23. Anshul Specialty Molecules.
- Cooling Agents WS-23. Foreverest Resources Ltd.
- Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory

- Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist.
- Cas 51115-67-4, N,2,3-Trimethyl-2-isopropylbutamide. LookChem.
- Origin, Nature and Introduction of WS-23 Lyphar Offers Free Samples. (2024, January 2).
- WS23 & Menthol - Wh
- The difference between ws-23 and menthol. (2023, November 27). Titanos Group.
- Cooling Agent WS-23. FFC / Alfa Chemistry.
- CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyramide.
- Choosing the Right Cooling Agent: WS-23 vs.
- Cooler than Menthol.
- Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC - PubMed Central.
- COMBINATIONS OF COOLING AGENTS FOR USE IN CONFECTIONS. European Patent Office - EP 1835815 B1 - Googleapis.com.
- TRPM8: The Cold and Menthol Receptor. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI.
- 65 Cooling Ingredients and Their Mechanism of Action. AFINITICA.
- The advantages and applications of the cooling agent WS-23. (2024, April 17). Knowledge - Green Spring.
- 503872 ws-23 safety d
- 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4. ChemicalBook.
- US6627233B1 - Chewing gum containing physiological cooling agents.
- WS-23. Wikipedia.
- 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. (2024, March 21).
- Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. PMC - PubMed Central.
- Study: E-cigarette cooling agent has limited impact on animals. (2021, April 1). Chinadaily.com.cn.
- A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023, October 7). NIH.
- A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface. (2023, October 23).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WS23 & Menthol - What's The Difference? | The E-Cig Shop [theecigshop.uk]
- 2. The difference between ws-23 and menthol [titanos.com]
- 3. nbino.com [nbino.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Cooler than Menthol [leffingwell.com]
- 6. What is WS-23 Cooling Agent?-cnherbflavor.com [cnherbflavor.com]
- 7. afinitica.com [afinitica.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US6627233B1 - Chewing gum containing physiological cooling agents - Google Patents [patents.google.com]
- 10. greenspringshop.com [greenspringshop.com]
- 11. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 12. WS-23 - Wikipedia [en.wikipedia.org]
- 13. WS 23 [anshulchemicals.com]
- 14. foreverest.net [foreverest.net]
- 15. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 16. Origin, Nature and Introduction of WS-23 Lyphar Offers Free Samples [biolyphar.com]
- 17. lookchem.com [lookchem.com]
- 18. 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4 [m.chemicalbook.com]
- 19. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 20. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rebeccabio.com [rebeccabio.com]
- 24. sxrebecca.com [sxrebecca.com]
- 25. vigon.com [vigon.com]
- 26. A synthetic coolant (WS-23) in disposable electronic cigarettes impairs cytoskeletal function in EpiAirway microtissues exposed at the air liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 27. seatca.org [seatca.org]
- 28. Study: E-cigarette cooling agent has limited impact on animals - Chinadaily.com.cn [chinadaily.com.cn]
- To cite this document: BenchChem. [Introduction: Beyond the Minty Bite of Menthol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b036289#ws-23-compound-discovery-and-history\]](https://www.benchchem.com/product/b036289#ws-23-compound-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com